molecular formula C21H28O5 B195564 Aldosterone CAS No. 52-39-1

Aldosterone

Cat. No. B195564
CAS RN: 52-39-1
M. Wt: 360.4 g/mol
InChI Key: PQSUYGKTWSAVDQ-ZVIOFETBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldosterone is a steroid hormone secreted by the adrenal glands. It serves as the principal regulator of the salt and water balance of the body and is categorized as a mineralocorticoid . It also has a small effect on the metabolism of fats, carbohydrates, and proteins . Aldosterone helps regulate blood pressure by managing the levels of sodium and potassium in your blood .


Synthesis Analysis

Aldosterone is synthesized from corticosterone, a steroid derived from cholesterol. The renin-angiotensin system regulates aldosterone production in the adrenal cortex’s glomerulosa zone. Renin is secreted from the kidneys in response to variations in blood pressure and volume and plasma levels of sodium and potassium . The synthesis of aldosterone is primarily stimulated by the activation of intracellular calcium signaling in the ZG that can be mediated either by angiotensin II from the renin-angiotensin system or by extracellular potassium levels .


Molecular Structure Analysis

The molecular structure of Aldosterone is available as a 2D Mol file .


Chemical Reactions Analysis

Two reactions, derivatization by Girard’s reagents and 1,1-carbonyldiimidazole (CDI), have been explored for improving IM separation of steroid hormone isomers. These reactions are fast (≤30 min), simple (requiring only basic lab equipment/expertise), and low-cost .


Physical And Chemical Properties Analysis

Aldosterone has a density of 1.3±0.1 g/cm3, a boiling point of 568.1±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C. Its enthalpy of vaporization is 97.9±6.0 kJ/mol and its flash point is 311.4±26.6 °C. It has an index of refraction of 1.586, a molar refractivity of 94.3±0.4 cm3, and a molar volume of 281.3±5.0 cm3 .

Scientific Research Applications

Cardiovascular Disease and Aldosterone

Aldosterone plays a crucial role in the pathophysiology of cardiovascular and renal target organ damage. Elevated aldosterone levels, despite body sodium expansion, have been linked to cardiac and vascular inflammation and fibrosis, leading to remodeling and disease. Novel findings indicate that disruption of circadian clock genes may increase aldosterone secretion and hypertension. Additionally, the interaction of mineralocorticoid and angiotensin AT1 receptors contributes to target organ damage (Carey, 2010).

Aldosterone in Pediatric Studies

In pediatric clinical research, the reliability of pharmacodynamic measures is tied to bioanalytical data quality. A comprehensive bioanalytical quality monitoring system was developed for the bioanalysis of aldosterone by immunoassay, demonstrating the critical role of aldosterone analysis in pediatric studies (Makowski et al., 2020).

Aldosterone's Role in Cardiovascular Physiology and Pathophysiology

Aldosterone's interaction with the mineralocorticoid receptor (MR) activates genomic and nongenomic pathways, crucially regulating cardiovascular system homeostasis. High levels of aldosterone can significantly alter the physiology of cells like fibroblasts, cardiomyocytes, and vascular cells, laying the groundwork for cardiovascular disorders like heart failure (Cannavo et al., 2018).

Aldosterone and Myocardial Pathology

Aldosterone exerts significant extra-renal effects, particularly on the heart, influencing cell function and growth. High aldosterone levels have been associated with various cardiovascular disorders, emphasizing the need to understand its role in myocardial pathology (Cannavo et al., 2019).

Effects on the Kidney and Cardiovascular System

Aldosterone impacts renal inflammatory and fibrotic processes, podocyte injury, and mesangial cell proliferation. In the cardiovascular system, it has specific hypertrophic and fibrotic effects and can alter endothelial function. These effects necessitate concomitant pathophysiological conditions such as high salt intake or increased oxidative stress (Briet & Schiffrin, 2010).

Aldosterone in Chronic Heart Failure

Elevated aldosterone levels in congestive heart failure patients suggest its significant role in cardiovascular pathology. Aldosterone receptor antagonists are increasingly used in heart failure management, with evidence supporting their benefits in reducing mortality and hospitalizations (Nappi & Sieg, 2011).

Regulation of Aldosterone Synthesis and Secretion

Understanding the regulation of aldosterone biosynthesis and secretion is vital for addressing hypertension, primary aldosteronism, congestive heart failure, and other cardiovascular disorders. The review discusses signaling pathways involved in aldosterone production, emphasizing the importance of the renin-angiotensin II system, serum potassium levels, and adrenocorticotrophic hormone (Bollag, 2014).

Aldosterone and End-Organ Damage

Aldosterone induces oxidative stress, endothelial dysfunction, inflammation, and fibrosis in the heart and kidneys. The progression from inflammation to fibrosis and remodeling due to aldosterone is a critical area of study for developing new strategies in cardiovascular and renal disease management (Brown, 2005).

Future Directions

Significant progress has been made in the measurement of aldosterone. In Japan, aldosterone can now be measured by the sandwich chemi-luminescent enzyme immunoassay (CLEIA) method . There is a major renaissance in interest concerning the role of aldosterone excess in human hypertension that has arisen in part from the gradual realization that primary aldosteronism is much more common than previously thought .

properties

IUPAC Name

(8S,9S,10R,11S,13R,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-13-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSUYGKTWSAVDQ-ZVIOFETBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)CO)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022419
Record name Aldosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aldosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.0512 mg/mL at 37 °C
Record name Aldosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aldosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Aldosterone

CAS RN

52-39-1
Record name (+)-Aldosterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aldosterone hemiacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aldosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALDOSTERONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pregn-4-en-18-al, 11,21-dihydroxy-3,20-dioxo-, (11.beta.)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aldosterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aldosterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.128
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALDOSTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4964P6T9RB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Aldosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

166.5 °C
Record name Aldosterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04630
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Aldosterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000037
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aldosterone
Reactant of Route 2
Aldosterone
Reactant of Route 3
Aldosterone
Reactant of Route 4
Aldosterone
Reactant of Route 5
Aldosterone
Reactant of Route 6
Aldosterone

Citations

For This Compound
706,000
Citations
RE Booth, JP Johnson… - Advances in physiology …, 2002 - journals.physiology.org
… rapid actions of aldosterone that are … of aldosterone action as well as those that broaden this model to encompass nongenomic actions, nonepithelial targets, production of aldosterone …
Number of citations: 285 journals.physiology.org
JMC Connell, E Davies - Journal of Endocrinology, 2005 - joe.bioscientifica.com
… There is also evidence that aldosterone can be synthesised in other tissues; the most … that aldosterone is produced in the heart remain controversial, and adrenal derived aldosterone is …
Number of citations: 516 joe.bioscientifica.com
JW Funder - Endocrine reviews, 2005 - academic.oup.com
Aldosterone has physiological effects to regulate fluid and … Rapid effects of aldosterone, insensitive to actinomycin D or … membrane receptor for aldosterone has proven unsuccessful, …
Number of citations: 228 academic.oup.com
EL Schiffrin - Hypertension, 2006 - Am Heart Assoc
… However, the aldosterone effects on which this review will concentrate are the direct, … aldosterone mentioned in this article were obtained with large unphysiological doses of aldosterone…
Number of citations: 360 www.ahajournals.org
JS Williams, GH Williams - The Journal of clinical endocrinology …, 2003 - academic.oup.com
… aldosterone, emphasizing its widely expanding involvement in human disease. We begin describing the early years of aldosterone … of aldosterone in common cardiovascular diseases. …
Number of citations: 245 academic.oup.com
M Briet, EL Schiffrin - Nature Reviews Nephrology, 2010 - nature.com
… In the cardiovascular system, aldosterone has specific hypertrophic and fibrotic … aldosterone and angiotensin II in vascular smooth muscle cells. The deleterious effects of aldosterone on …
Number of citations: 375 www.nature.com
JC Geerling, AD Loewy - American Journal of Physiology …, 2009 - journals.physiology.org
… to aldosterone. Here, we present the fundamental physiological limitations for aldosterone … Recently, a small group of neurons with unusual sensitivity to circulating aldosterone were …
Number of citations: 187 journals.physiology.org
GP Rossi, M Boscaro, V Ronconi, JW Funder - Trends in Endocrinology & …, 2005 - cell.com
… In others (heart failure, essential hypertension) aldosterone … aldosterone-producing adenoma or hyperplasia, MR blockade may be useful in cardiovascular diseases where aldosterone …
Number of citations: 192 www.cell.com
SJ Quinn, GH Williams - Annual Review of Physiology, 1988 - annualreviews.org
… to sodium and a much greater aldosterone output, primarily beн cause of an increased rate of conversion of corticosterone to aldosterone, ie enhanced activity of the late pathway (59). …
Number of citations: 407 www.annualreviews.org
A Tomaschitz, S Pilz, E Ritz… - Nature Reviews …, 2010 - nature.com
… Furthermore, the aldosterone-to-renin ratio, an indicator of aldosterone excess, is … excessive absolute aldosterone levels. In this Review we assess the data on the role of aldosterone in …
Number of citations: 164 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.